molecular formula C11H10ClN3O3S B2872990 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 956388-76-4

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid

Cat. No. B2872990
CAS RN: 956388-76-4
M. Wt: 299.73
InChI Key: WETMINKYSXSGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C11H10ClN3O2S . It is a useful research compound. The compound is also known by its IUPAC name, 2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H10ClN3O2S . The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 283.74 g/mol . The compound is usually 95% pure.

Scientific Research Applications

Anticancer Activity

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid: derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a study demonstrated in vitro cytotoxic activity against H460 (large cell lung cancer), HT-29 (colon cancer), MDA-MB-231 (breast cancer), U87MG (glioblastoma), and H1975 (lung cancer) cell lines . These compounds are promising due to their ability to inhibit cancer cell growth, potentially leading to new therapeutic agents for cancer treatment.

Antimicrobial Activity

The pyrimidine scaffold, which includes 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid , has shown significant antimicrobial activity. Researchers synthesized a series of trisubstituted pyrimidines and tested their in vitro antimicrobial activity against bacterial and fungal strains. Some derivatives exhibited activity comparable to standard drugs, highlighting the potential of these compounds in developing new antimicrobial agents .

Antiviral Properties

Pyrimidine derivatives, including those based on the 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid structure, have been associated with antiviral properties. These compounds can be designed to target specific viral enzymes or replication processes, offering a pathway for the development of novel antiviral drugs .

Anti-Inflammatory and Analgesic Effects

The pyrimidine nucleus is known for its anti-inflammatory and analgesic effects. Derivatives of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid may be explored for their potential to reduce inflammation and pain, which could be beneficial in treating conditions like arthritis .

Antioxidant Potential

Compounds with a pyrimidine base have been identified to possess antioxidant properties. By scavenging free radicals, these derivatives can contribute to the protection of cells from oxidative stress, which is a factor in many diseases .

Antimalarial Activity

The pyrimidine ring system has been implicated in antimalarial activity. Derivatives of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid could be investigated for their efficacy against malaria, a disease caused by Plasmodium parasites .

Antitubercular Properties

Given the structural diversity of pyrimidine derivatives, there is potential for the development of new antitubercular agents. Research into compounds like 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid may yield new treatments for tuberculosis .

Anti-Alzheimer’s Activity

The search for effective treatments for Alzheimer’s disease includes the exploration of pyrimidine derivatives. The 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid structure could be a key component in developing drugs that target the pathological processes of Alzheimer’s disease .

Safety And Hazards

The compound is considered hazardous. Safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMINKYSXSGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid

Synthesis routes and methods

Procedure details

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine 4 (2.5 g) was cooled to −78° C. in 50 mL of THF before adding 1.3 eq of a 2.5M solution of nBuLi in hexanes. The reaction was stirred at −78° C. for 30 minutes before warming to −40° C. for several minutes to allow for complete formation of the Lithium anion. The reaction was then re-cooled to −78° C. and carbon dioxide gas evolved from dry ice was bubbled in via cannula to the reaction solution for 1 hour. The reaction was then slowly warmed to 0° C. over 30 minutes and the THF was concentrated by rotovap. The reaction was then quenched with water and extracted with Ethyl Acetate to remove any 2-chloro-4-morpholinothieno[3,2-d]pyrimidine. The aqueous layer was then brought to pH of 2-3 by adding concentrated HCl. The resultant solid that crashed out of the aqueous layer was then collected by Buchner funnel, rinsed with water and dried overnight under vacuum to yield 2.65 g of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid. 500 mg of this intermediate was then subjected to Procedure A. Upon extraction into Ethyl Acetate, the product remains in the aqueous layer and is treated with 20 eq of Amberlite IR-120 ion-exchange resin for 2 hours or until the solution becomes cloudy. The solution is first filtered thru a coarse Filter Flask to remove the resin and is then filtered thru a Buchner funnel to collect the 637 mg of 2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid 13 as a light brown solid.
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2.5 g
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Lithium anion
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